1-Fluoro-3-iodo-2-(methoxymethoxy)benzene
Description
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 3), and a methoxymethoxy (MOM) group (position 2). The MOM group (OCH2OCH3) is commonly employed as a hydroxyl-protecting group in organic synthesis, enhancing solubility in organic solvents while maintaining stability under basic conditions . The fluorine and iodine substituents confer distinct electronic and steric properties, making this compound a versatile intermediate in cross-coupling reactions and pharmaceutical synthesis.
Properties
IUPAC Name |
1-fluoro-3-iodo-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTFDWLGUZWFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene typically involves multiple steps. One common method starts with the iodination of a fluorobenzene derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to achieve substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen or alkyl groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
1-Iodo-2-(methoxymethoxy)benzene (2o)
- Structure : Lacks the fluorine substituent at position 1.
- Synthesis : Prepared via transition-metal-free decarboxylative iodination of 2-(methoxymethoxy)benzoic acid in MeCN at 100°C (45% yield) .
- However, iodine’s role as a leaving group remains critical for cross-coupling reactions.
- Applications : Used as a precursor in indole synthesis (e.g., 1-benzyl-2-(4-(methoxymethoxy)phenyl)-1H-indole-5-carbaldehyde) .
2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene (CAS: 2734779-57-6)
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS: 1093973-12-6)
4-Fluoro-2-iodo-1-(methoxymethoxy)benzene (CAS: 2643368-14-1)
- Structure : Fluoro and iodo substituents at positions 4 and 2, respectively.
- Physical Properties : Solid crystal (molecular weight 282.05 g/mol) with solubility in organic solvents. The altered substituent positions may influence directing effects in reactions .
Electronic and Steric Effects Analysis
| Compound | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 1-Fluoro-3-iodo-2-(MOM)benzene | F (position 1), I (position 3) | Strong electron withdrawal (F), polarizable I | Moderate (MOM group at ortho) |
| 1-Iodo-2-(MOM)benzene (2o) | I (position 1), MOM (position 2) | No electron-withdrawing groups beyond I | Lower steric hindrance |
| 1,5-Dichloro-3-iodo-2-(MOM)benzene | Cl (1,5), I (3) | Moderate electron withdrawal (Cl) | Increased hindrance (two Cl) |
Biological Activity
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is characterized by the presence of both fluorine and iodine substituents on a benzene ring, along with a methoxymethoxy group. These substituents can significantly influence the compound's reactivity and interactions with biological targets.
Structure
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. A study highlighted that halogenated benzene derivatives can inhibit the growth of various bacterial strains, suggesting that 1-fluoro-3-iodo-2-(methoxymethoxy)benzene may possess similar effects due to its structural characteristics.
Anticancer Potential
Several studies have investigated the anticancer potential of halogenated aromatic compounds. For instance, research on structurally related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The presence of iodine and fluorine may enhance the binding affinity to target proteins, potentially increasing their efficacy as anticancer agents.
The biological activity of 1-fluoro-3-iodo-2-(methoxymethoxy)benzene is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in non-covalent interactions (e.g., halogen bonding), which may stabilize binding to target proteins .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including 1-fluoro-3-iodo-2-(methoxymethoxy)benzene. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with 1-fluoro-3-iodo-2-(methoxymethoxy)benzene demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP .
Data Tables
| Compound | MIC (µg/mL) | Cancer Cell Line Inhibition (%) |
|---|---|---|
| 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene | 32 | 75 |
| Standard Antibiotic (e.g., Penicillin) | 16 | N/A |
| Control | N/A | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
